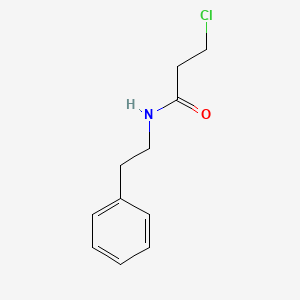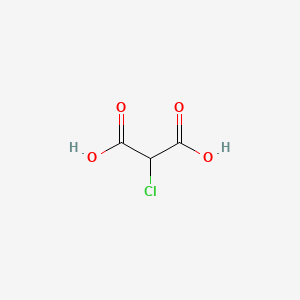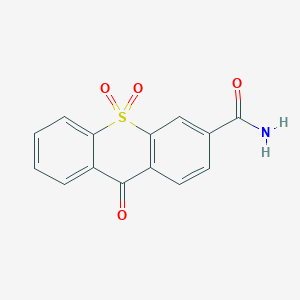
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide
Overview
Description
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a chemical compound with the molecular formula C14H9NO4S and a molecular weight of 287.29 g/mol . It is known for its unique structure, which includes a thioxanthene core with a carboxamide group and two dioxide groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide typically involves the reaction of thioxanthene derivatives with appropriate reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of the Thioxanthene Core: This step involves the cyclization of suitable precursors to form the thioxanthene core.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines or amides.
Oxidation to Form Dioxide Groups: The final step involves the oxidation of the thioxanthene core to introduce the dioxide groups.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity.
Chemical Reactions Analysis
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form thioxanthene derivatives with lower oxidation states.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide can be compared with other similar compounds, such as:
9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide: This compound has a similar thioxanthene core but with a carbonitrile group instead of a carboxamide group.
Thioxanthene derivatives: Various thioxanthene derivatives with different functional groups can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure and the presence of both carboxamide and dioxide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
9,10,10-trioxothioxanthene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECFGXHWUOZZSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327815 | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-93-7 | |
| Record name | MLS000756729 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




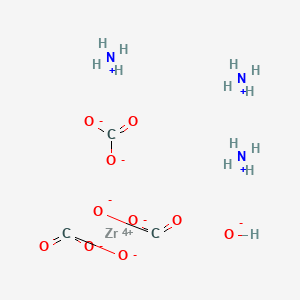
![3-[[2-[(2-Chloroethyl)amino]ethyl]amino]-1-propanol Dihydrogen Phosphate](/img/structure/B1594398.png)
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
![barium(2+);4-chloro-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B1594400.png)
![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
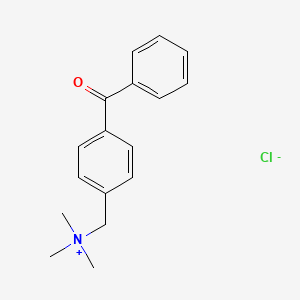
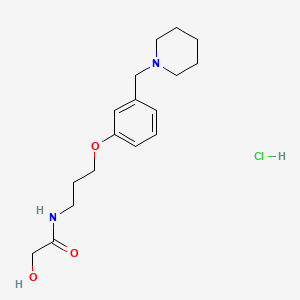
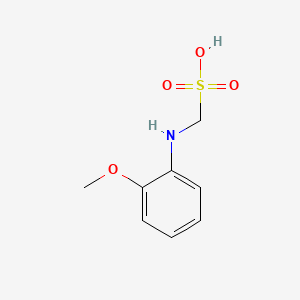
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)
